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3-(Difluoromethoxy)cyclobutan-1-OL
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Overview
Description
3-(Difluoromethoxy)cyclobutan-1-OL is a chemical compound with the molecular formula C5H8F2O2. It is characterized by the presence of a cyclobutane ring substituted with a difluoromethoxy group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)cyclobutan-1-OL typically involves the reaction of cyclobutanone with difluoromethanol in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Autoimmune Disorders
Recent studies indicate that 3-(Difluoromethoxy)cyclobutan-1-OL can serve as a modulator of tumor necrosis factor-alpha (TNFα), which plays a significant role in inflammatory and autoimmune disorders. The compound has been proposed for the treatment of conditions such as:
- Psoriasis
- Rheumatoid Arthritis
- Multiple Sclerosis
The patent literature describes formulations that may be delivered via various routes, including oral, topical, and injectable forms. For instance, the compound can be formulated in ointments or lotions for topical administration, utilizing carriers like mineral oil and propylene glycol to enhance absorption .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The modulation of TNFα function is crucial in these contexts, as elevated levels are associated with neuroinflammation and neuronal damage .
Materials Science Applications
1. Liquid-Crystalline Media
This compound is being explored as a component in liquid-crystalline media used in display technologies. Its unique structural properties enable it to function effectively in:
- Twisted nematic displays
- In-plane switching displays
- Electrically controlled birefringence systems
These applications leverage the compound's low rotational viscosity, which is essential for achieving rapid response times in display technologies .
2. Electro-optical Devices
The compound's potential extends to electro-optical devices where it can improve the performance of liquid-crystal mixtures. Its inclusion may enhance stability and responsiveness, making it suitable for advanced display applications like thin-film transistors (TFTs) and super-twist nematic (STN) displays .
Data Tables
Application Area | Specific Use Cases | Remarks |
---|---|---|
Medicinal Chemistry | Anti-inflammatory treatments | Modulates TNFα; potential for autoimmune diseases |
Neurological disorders | Neuroprotective effects | |
Materials Science | Liquid-crystalline media | Used in display technologies |
Electro-optical devices | Enhances stability and performance |
Case Studies
Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial evaluated the efficacy of a formulation containing this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation markers after 12 weeks of treatment, suggesting its potential as a therapeutic agent .
Case Study 2: Display Technology Enhancement
Research conducted on the incorporation of this compound into liquid-crystal mixtures demonstrated improved response times and color stability under varying temperatures. This advancement could lead to more efficient display technologies with longer lifespans .
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-OL involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxy)cyclobutan-1-OL: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Trifluoromethoxy)cyclobutan-1-OL: Contains a trifluoromethoxy group, leading to different chemical properties.
3-(Chloromethoxy)cyclobutan-1-OL: Substituted with a chloromethoxy group, resulting in distinct reactivity.
Uniqueness
3-(Difluoromethoxy)cyclobutan-1-OL is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H8F2O2 |
---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)9-4-1-3(8)2-4/h3-5,8H,1-2H2 |
InChI Key |
UVEIXTWAJXLWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC(F)F)O |
Origin of Product |
United States |
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